molecular formula C13H16N2O2S B7545752 N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B7545752
M. Wt: 264.35 g/mol
InChI Key: MOWJZRCIUSCKTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide, also known as DMTA, is a chemical compound that has gained significant attention in scientific research. DMTA is a thiazole derivative, which has been synthesized using various methods.

Mechanism of Action

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. This leads to the upregulation of genes that promote apoptosis in cancer cells. N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide also inhibits the aggregation of amyloid beta by binding to the protein and preventing its aggregation. Additionally, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide has been shown to activate the Nrf2 signaling pathway, which plays a crucial role in reducing oxidative stress.
Biochemical and Physiological Effects
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide also inhibits the aggregation of amyloid beta by binding to the protein and preventing its aggregation. Furthermore, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide has been shown to reduce oxidative stress by activating the Nrf2 signaling pathway.

Advantages and Limitations for Lab Experiments

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. It also exhibits potent therapeutic effects in various disease models. However, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity profile are not well understood. Additionally, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide has not been extensively studied in human clinical trials, and its long-term effects are unknown.

Future Directions

There are several future directions for the study of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide. Firstly, more studies are needed to understand the pharmacokinetics and toxicity profile of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide. Secondly, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide could be studied in combination with other drugs to enhance its therapeutic effects. Thirdly, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide could be studied in other disease models, such as inflammatory diseases, diabetes, and cardiovascular diseases. Finally, more studies are needed to understand the mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide and identify its molecular targets.
Conclusion
In conclusion, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide is a thiazole derivative that has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide exerts its therapeutic effects by modulating various signaling pathways in the body, including the inhibition of histone deacetylases, the inhibition of amyloid beta aggregation, and the activation of the Nrf2 signaling pathway. While N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide has several advantages for lab experiments, more studies are needed to understand its pharmacokinetics and toxicity profile, as well as its molecular targets.

Synthesis Methods

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide has been synthesized using various methods, including the reaction of 2-(2-methoxy-5-methylphenyl)acetyl chloride with thiosemicarbazide, followed by cyclization with acetic anhydride. Another method involves the reaction of 2-(2-methoxy-5-methylphenyl)acetic acid with thionyl chloride, followed by the reaction with thiosemicarbazide and cyclization with acetic anhydride.

Scientific Research Applications

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide has been shown to possess antitumor activity by inducing apoptosis in cancer cells. It also exhibits neuroprotective effects by inhibiting the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease. Furthermore, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide has been shown to improve motor function and reduce oxidative stress in animal models of Parkinson's disease.

properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-9-3-4-11(17-2)10(7-9)8-12(16)15-13-14-5-6-18-13/h3-4,7H,5-6,8H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWJZRCIUSCKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)CC(=O)NC2=NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.